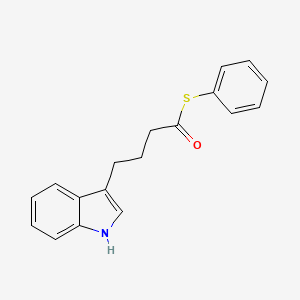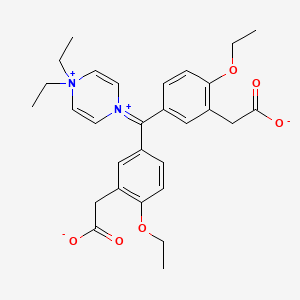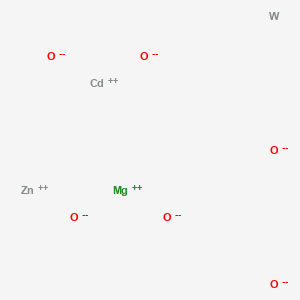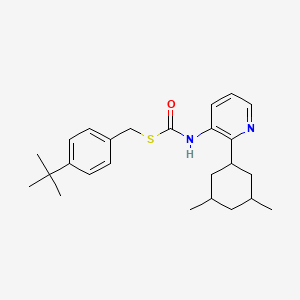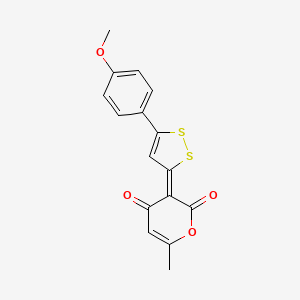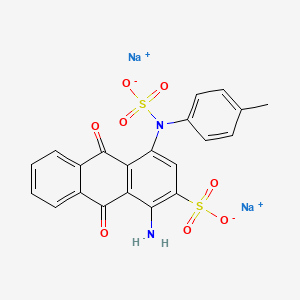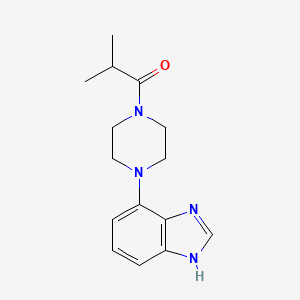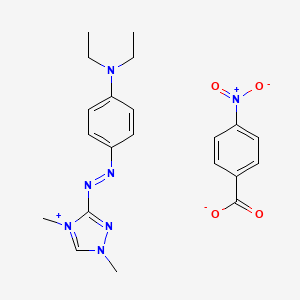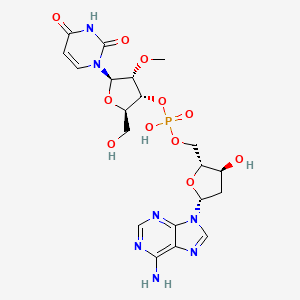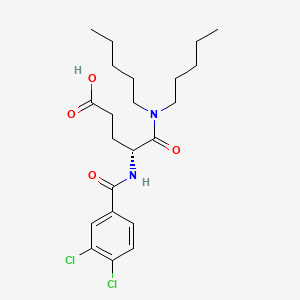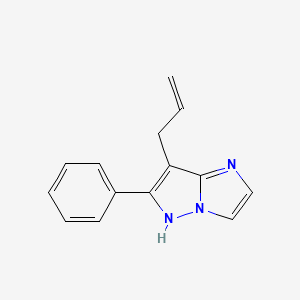
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features an imidazo-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted hydrazine and an appropriate propenyl-substituted aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogenated or amino groups.
Scientific Research Applications
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazole: Shares a similar core structure but differs in substituent groups.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties.
Benzimidazole: Contains an imidazole ring fused to a benzene ring, showing some structural similarity.
Uniqueness
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenyl group offers additional sites for chemical modification, enhancing its versatility in various applications.
Properties
CAS No. |
130598-86-6 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-phenyl-7-prop-2-enyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H13N3/c1-2-6-12-13(11-7-4-3-5-8-11)16-17-10-9-15-14(12)17/h2-5,7-10,16H,1,6H2 |
InChI Key |
UZRQNAIRFWXSGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




